

In-Depth Technical Guide to Loratadine-d5: Deuterium Labeling and Synthesis

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Compound of Interest

Compound Name: Loratadine-d5

Cat. No.: B1149850

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Loratadine-d5**, a deuterated analog of the second-generation antihistamine, Loratadine. The focus of this document is the specific position of the deuterium labeling and the synthetic methodology employed for its preparation. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies who utilize isotopically labeled compounds as internal standards or tracers.

Introduction to Loratadine and Isotopic Labeling

Loratadine is a potent and long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity. It is widely used in the treatment of allergic rhinitis and urticaria. Isotopic labeling, the replacement of an atom with its isotope, is a critical tool in drug development. Deuterium (^2H or D), a stable isotope of hydrogen, is commonly used for this purpose. Deuterated compounds, such as **Loratadine-d5**, are particularly valuable as internal standards in quantitative bioanalytical assays using mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolism studies.

Position of Deuterium Labeling in Loratadine-d5

The five deuterium atoms in **Loratadine-d5** are located on the ethyl group of the carbamate moiety. Specifically, the terminal methyl group (CD_3) and the adjacent methylene group (CD_2) of the ethyl ester are fully deuterated.

The IUPAC name for **Loratadine-d5** is ethyl-d5 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate. The molecular formula is $C_{22}H_{18}D_5ClN_2O_2$.

Below is a diagram illustrating the chemical structure of **Loratadine-d5** with the deuterium labeling positions clearly marked.

Chemical structure of **Loratadine-d5**.

Synthesis of Loratadine-d5

The synthesis of **Loratadine-d5** is achieved through the reaction of desloratadine with a deuterated ethylating agent. Desloratadine is the major active metabolite of loratadine and serves as the precursor for this synthesis. The key reagent is ethyl-d5 chloroformate (CD_3CD_2OCOCI), which introduces the deuterated ethyl group.

Synthesis of Precursors

3.1.1. Desloratadine:

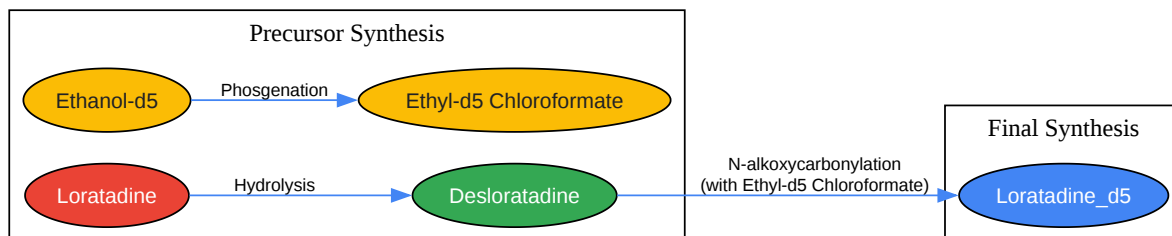
Desloratadine can be synthesized via several published routes. One common method involves the hydrolysis of loratadine.[3]

3.1.2. Ethyl-d5 Chloroformate:

Ethyl-d5 chloroformate is prepared from ethanol-d5 (CD_3CD_2OH) and phosgene ($COCl_2$). The reaction is typically carried out in an inert solvent at low temperatures.

Final Synthesis Step: N-Alkoxycarbonylation

The final step in the synthesis of **Loratadine-d5** involves the N-alkoxycarbonylation of desloratadine with ethyl-d5 chloroformate in the presence of a base and an inert solvent.



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Synthetic pathway for **Loratadine-d5**.

Experimental Protocols

While a specific detailed protocol for the synthesis of **Loratadine-d5** is not publicly available in peer-reviewed literature, a representative procedure can be adapted from the general synthesis of loratadine.

4.1. Representative Synthesis of **Loratadine-d5**:

- **Reaction Setup:** To a solution of desloratadine (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dichloromethane) is added a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).
- **Addition of Deuterated Reagent:** The mixture is stirred at room temperature, and ethyl-d5 chloroformate (1.1 equivalents) is added dropwise.
- **Reaction Monitoring:** The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Workup:** Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford **Loratadine-d5** as a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data for **Loratadine-d5**.

Table 1: Physicochemical Properties of **Loratadine-d5**

Property	Value
Molecular Formula	C ₂₂ H ₁₈ D ₅ ClN ₂ O ₂
Molecular Weight	387.91 g/mol [4]
Exact Mass	387.1761894 Da[4]
Appearance	White to off-white solid
Isotopic Purity	≥98%

Table 2: Mass Spectrometry Data for **Loratadine-d5**

Ionization Mode	Mass Transition (m/z)
ESI+	388.2 → [Fragment Ions]

Note: The exact fragmentation pattern would need to be determined experimentally, but a prominent fragment would likely correspond to the loss of the deuterated ethoxycarbonyl group.

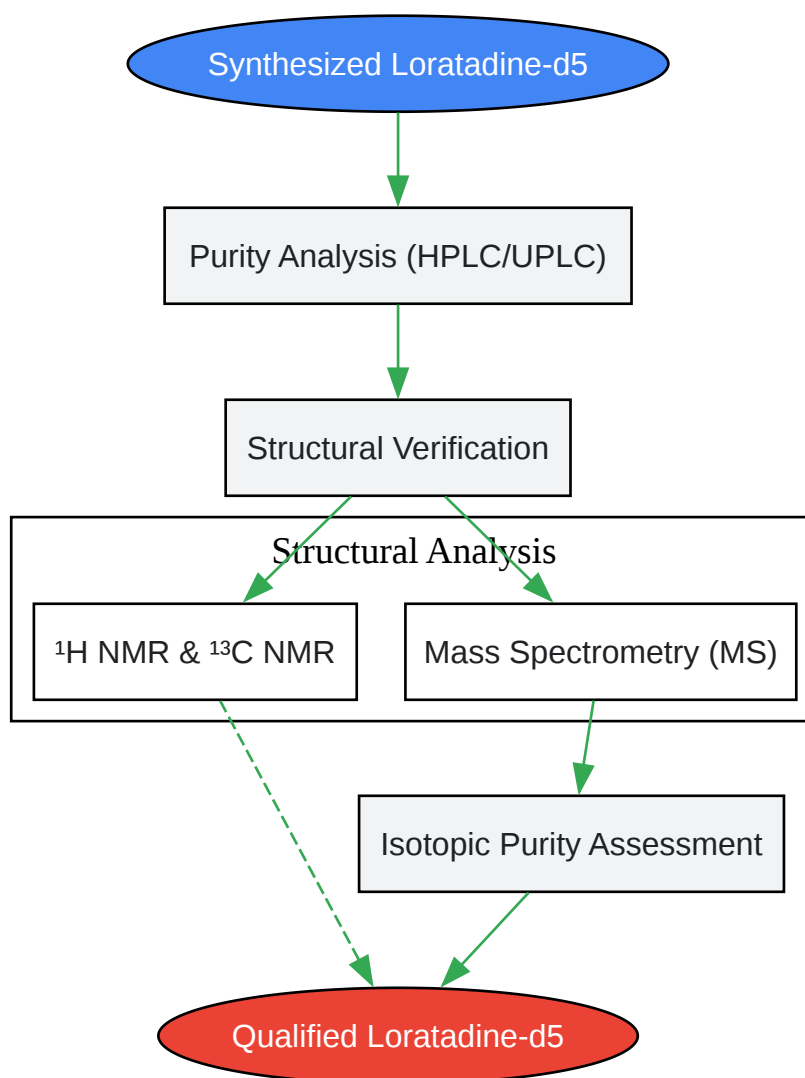
Table 3: Expected ¹H NMR Spectral Data of **Loratadine-d5** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.4	d	1H	Aromatic-H
~7.5	d	1H	Aromatic-H
~7.3	dd	1H	Aromatic-H
~7.1	d	1H	Aromatic-H
~7.0	d	1H	Aromatic-H
~3.6	m	4H	Piperidine-H
~3.1	m	2H	Benzylic-CH ₂
~2.8	m	2H	Benzylic-CH ₂
~2.5	m	4H	Piperidine-H

Note: The characteristic signals for the ethyl group protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm) in non-deuterated loratadine will be absent in the ¹H NMR spectrum of **Loratadine-d5**.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the quality control and analysis of synthesized **Loratadine-d5**.



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Quality control workflow for **Loratadine-d5**.

Conclusion

This technical guide has detailed the precise location of deuterium labeling in **Loratadine-d5** and outlined a feasible synthetic pathway. The provided data and experimental workflows serve as a valuable resource for researchers utilizing this stable isotope-labeled standard in their studies. The synthesis relies on the key deuterated reagent, ethyl-d5 chloroformate, and its reaction with the readily available precursor, desloratadine. The analytical data, particularly the absence of ethyl proton signals in the ¹H NMR spectrum and the corresponding mass shift in the mass spectrum, are definitive for the characterization of **Loratadine-d5**.

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